Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
Description
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a benzoyl group at the 3-position and a benzyl ester at the 1-position.
- Oxidation or acylation of intermediates like benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (, compound 23).
- Decarboxylative alkylation strategies, as seen in the synthesis of methyl 3-benzoyl-BCP derivatives (, compound 3ah).
The benzyl ester moiety offers advantages in solubility and controlled deprotection under hydrogenolysis conditions.
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O3/c21-17(16-9-5-2-6-10-16)19-12-20(13-19,14-19)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
WVNDGQUQCGJSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves several steps. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core . This method allows for the large-scale production of the compound. Additionally, functionalization of the bridge positions of the bicyclo[1.1.1]pentane core can be achieved through various synthetic routes, including radical and nucleophilic addition reactions .
Chemical Reactions Analysis
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives, including benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate, are being investigated as bioisosteres for traditional aromatic compounds, which can enhance the potency and selectivity of drug candidates. The three-dimensional structure of these compounds allows for improved interactions with biological targets.
Case Study: Bioisosteric Replacement
Research has shown that replacing aromatic rings with bicyclo[1.1.1]pentane units can lead to compounds with better pharmacokinetic profiles. For instance, studies have demonstrated that certain bicyclo[1.1.1]pentane derivatives exhibit enhanced binding affinities compared to their aromatic counterparts due to increased steric hindrance and altered electronic properties .
Synthesis of Complex Molecules
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various functionalizations makes it valuable in synthetic organic chemistry.
Synthesis Pathways
The synthesis of this compound typically involves:
- Photochemical Reactions : Utilizing propellane and diacetyl under controlled conditions to form the bicyclic core .
- Haloform Reactions : Following the formation of diketones, haloform reactions can produce the desired carboxylic acid derivatives, which can then be converted into various functionalized products .
Material Science Applications
The unique properties of bicyclo[1.1.1]pentanes make them suitable for applications in material science, particularly in developing new polymers and materials with enhanced mechanical properties.
Polymer Development
Research indicates that incorporating bicyclo[1.1.1]pentane moieties into polymer backbones can improve thermal stability and mechanical strength compared to conventional polymers . This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.
Mechanism of Action
The mechanism of action of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat, aromatic molecules. This can lead to enhanced biological activity and selectivity. For example, the compound has been shown to act as an antagonist of the metabolic glutamate receptor mGluR1 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of BCP Derivatives
*Calculated based on molecular formula C₁₈H₁₆O₃.
Substituent Effects
- Benzoyl vs. Halogen/CF₃ : The benzoyl group (electron-withdrawing) may reduce electron density at the BCP core compared to electron-donating groups like -OH () or halogens (). This could influence reactivity in nucleophilic substitutions or metal-catalyzed couplings.
- Benzyl Ester vs. Methyl Ester: The benzyl ester enhances lipophilicity (logP ~3.5 estimated) compared to methyl esters, improving membrane permeability in drug candidates. Deprotection via hydrogenolysis offers synthetic flexibility .
Research Findings and Data Gaps
- Stability : Benzoyl-substituted BCPs exhibit greater thermal stability than hydroxy analogs due to reduced hydrogen bonding (inferred from ).
- Solubility : Benzyl esters (logP ~3.5) are less water-soluble than methyl esters (logP ~1.8), impacting formulation strategies.
- Data Limitations : Direct spectral or biological data for the target compound are absent; properties are inferred from analogs.
Biological Activity
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the realm of anti-inflammatory and antimicrobial effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of the compound's activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Asymmetric Synthesis : This method has been employed to create derivatives that exhibit significant biological activity. For example, a recent study synthesized four BCP-containing lipoxin A4 mimetics through methods such as Suzuki coupling and radical bicyclopentylation, yielding compounds with promising anti-inflammatory properties .
- Functionalization Techniques : The compound can be modified using organozinc reagents to introduce various functional groups, enhancing its biological profile .
Anti-inflammatory Properties
This compound derivatives have shown notable anti-inflammatory effects. In vitro studies demonstrated that certain derivatives significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, indicating their potential as therapeutic agents for inflammatory diseases. The most potent derivative displayed an IC50 in the picomolar range, effectively downregulating pro-inflammatory cytokines such as TNFα and MCP-1 .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (pM) | Cytokines Downregulated |
|---|---|---|
| BCP-sLXm 6a | <100 | TNFα, MCP-1, MIP-1α |
| BCP-sLXm 6b | 200 | IL-6, IL-10 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of related bicyclo[1.1.1]pentane derivatives. A study on heterocyclic compounds derived from benzyl and benzoyl precursors indicated significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that modifications to the bicyclo core may enhance efficacy against resistant strains .
Table 2: Antimicrobial Activity Against Key Pathogens
| Compound | Concentration (μg/mm²) | Activity Against |
|---|---|---|
| Quinoxaline Derivative | 0.88 | Pseudomonas aeruginosa |
| Benzyl Indole Derivative | 0.44 | Staphylococcus aureus |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A derivative demonstrated complete tumor growth suppression in ovarian cancer xenografts in nude mice, showcasing its potential as an anticancer agent .
- Case Study 2 : In a clinical setting, a compound structurally similar to this compound was evaluated for its efficacy in reducing inflammation markers in patients with chronic inflammatory conditions, yielding promising results that warrant further investigation.
Q & A
Q. How are bicyclo[1.1.1]pentane derivatives characterized to confirm their structural integrity?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and substituent orientation. For instance, ¹³C NMR of methyl 3-benzoyl derivatives shows distinct peaks for carbonyl carbons (e.g., ~170 ppm for ester groups) and bicyclo[1.1.1]pentane bridgehead carbons (~40–50 ppm) . HRMS and FTIR further validate molecular weight and functional groups (e.g., ester C=O stretches at ~1720 cm⁻¹) .
Q. What purification techniques are effective for isolating bicyclo[1.1.1]pentane carboxylates?
- Methodological Answer : Flash column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 100:0 to 98:2) is standard. For polar intermediates, reversed-phase HPLC or preparative TLC may improve resolution. Yields typically range from 32% to 52%, with purity confirmed by NMR integration .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[1.1.1]pentane derivatives be achieved?
- Methodological Answer : Chiral resolution strategies, such as the Strecker synthesis with chiral auxiliaries, enable access to enantiopure bicyclo[1.1.1]pentanes. For example, methyl 3-(hydroxymethyl) derivatives can be brominated and subjected to Arbuzov reactions to introduce stereogenic centers, followed by chiral HPLC separation (e.g., for α-amino acid analogs) .
Q. What strategies are employed to synthesize fluorinated bicyclo[1.1.1]pentane analogs?
- Methodological Answer : Difluoro derivatives are synthesized via Rh₂(Oct)₄-catalyzed cyclopropanation of α-allyldiazoacetates with CF₃TMS/NaI. This one-pot method yields 2,2-difluoro-3-aryl derivatives (36–43% yield), with ¹⁹F NMR confirming fluorination (−90 to −100 ppm for CF₂ groups) .
Q. How can mechanistic insights improve the synthesis of strained bicyclo[1.1.1]pentane scaffolds?
- Methodological Answer : Photochemical methods using [1.1.1]propellane precursors (e.g., tricyclo[1.1.1.0¹,³]pentane) allow radical-mediated ring-opening to form dicarboxylic acids. Computational studies (DFT) guide the optimization of reaction conditions to minimize side products like acetylated byproducts .
Q. What challenges arise in functionalizing bicyclo[1.1.1]pentane bridgeheads for bioisosteric applications?
- Methodological Answer : Bridgehead functionalization (e.g., introducing amino or iodomethyl groups) requires careful control of steric strain. For example, methyl 3-(iodomethyl) derivatives are synthesized via bromide intermediates (using Br₂/PPh₃), but competing elimination reactions necessitate low-temperature conditions (−20°C) .
Q. How are bicyclo[1.1.1]pentane carboxylates used in studying metabolic stability or pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
